molecular formula C13H21NO3 B13544061 Tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate

Tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate

Cat. No.: B13544061
M. Wt: 239.31 g/mol
InChI Key: NJYXEMSUTILCDW-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate is a synthetic organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which consists of two or more rings sharing a single atom. The presence of the azetidine ring in this compound makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate can be achieved through multiple synthetic routes. One common method involves the reaction of tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate with a suitable spirocyclic precursor under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide, to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, dimethylformamide, various nucleophiles.

Major Products Formed

Scientific Research Applications

Tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into the active sites of these targets, modulating their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate
  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

Tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of the azetidine ring. This combination of features provides distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-9-10(5-8-15)13(14)6-4-7-13/h8,10H,4-7,9H2,1-3H3

InChI Key

NJYXEMSUTILCDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C12CCC2)CC=O

Origin of Product

United States

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